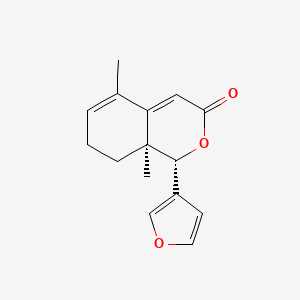
(+-)Pyroangolensolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)Pyroangolensolide is a limonoid compound, a class of naturally occurring organic chemicals known for their diverse biological activities Limonoids are primarily found in the Meliaceae and Rutaceae families of plants (±)Pyroangolensolide is characterized by an unsaturated δ-valerolactone structure with a 3-furyl group substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)Pyroangolensolide typically involves a multi-step process starting from readily available precursors. One common synthetic route begins with 2,6-dimethylcyclohexenone. The key step in this synthesis is a highly stereoselective aldol reaction between the lithium enolate of 2,6-dimethylcyclohexenone and 3-furaldehyde in tetrahydrofuran (THF) at -78°C, yielding the threo aldol product . This intermediate undergoes further transformations, including dehydration and cyclization, to form (±)Pyroangolensolide .
Industrial Production Methods
While specific industrial production methods for (±)Pyroangolensolide are not well-documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of efficient and high-yielding reactions, such as the aldol condensation mentioned above, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(±)Pyroangolensolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs of (±)Pyroangolensolide.
Wissenschaftliche Forschungsanwendungen
Industry: The compound’s unique structure and reactivity make it valuable for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)Pyroangolensolide involves its interaction with specific molecular targets. For instance, its larvicidal activity against mosquito larvae is attributed to its binding to the ecdysone receptor protein, disrupting the normal development of the larvae . The compound’s structure allows it to fit into the receptor’s binding pocket, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(±)Pyroangolensolide is structurally similar to other limonoids, such as calodendrolide, harrisonin, and pedonin . it stands out due to its unique combination of a δ-valerolactone core and a 3-furyl group. This structural feature contributes to its distinct biological activities and reactivity. Compared to calodendrolide, (±)Pyroangolensolide has shown higher larvicidal activity, making it a more potent candidate for insecticide development .
List of Similar Compounds
- Calodendrolide
- Harrisonin
- Pedonin
These compounds share a common limonoid skeleton but differ in their specific substituents and biological activities.
Eigenschaften
CAS-Nummer |
52730-12-8 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
(1S,8aS)-1-(furan-3-yl)-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one |
InChI |
InChI=1S/C15H16O3/c1-10-4-3-6-15(2)12(10)8-13(16)18-14(15)11-5-7-17-9-11/h4-5,7-9,14H,3,6H2,1-2H3/t14-,15+/m1/s1 |
InChI-Schlüssel |
PFXGEOGHUCCQPU-CABCVRRESA-N |
Isomerische SMILES |
CC1=CCC[C@]2(C1=CC(=O)O[C@@H]2C3=COC=C3)C |
Kanonische SMILES |
CC1=CCCC2(C1=CC(=O)OC2C3=COC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


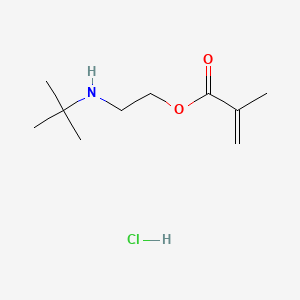
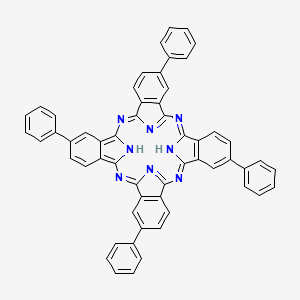

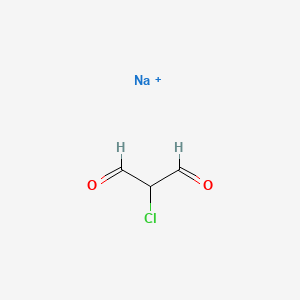
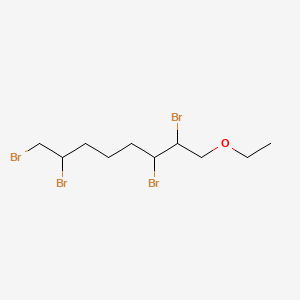
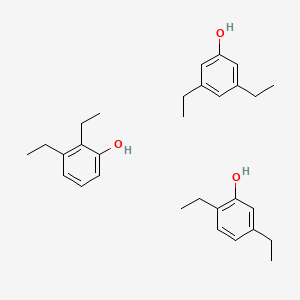
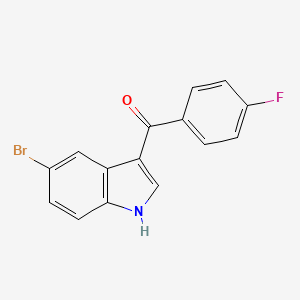

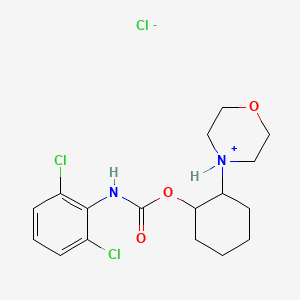
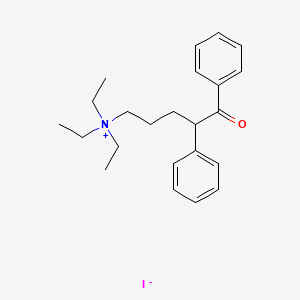
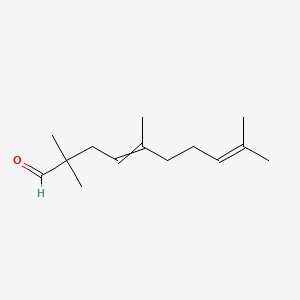
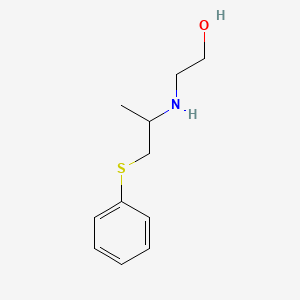
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

